molecular formula C14H8Cl2N2O B4070938 2-(3,4-dichlorophenyl)phthalazin-1(2H)-one

2-(3,4-dichlorophenyl)phthalazin-1(2H)-one

Cat. No.: B4070938
M. Wt: 291.1 g/mol
InChI Key: LTOSWPASZHWQAN-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)phthalazin-1(2H)-one is a chemical compound known for its unique structure and properties It belongs to the class of phthalazinone derivatives, which are characterized by a phthalazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)phthalazin-1(2H)-one typically involves the reaction of 3,4-dichlorobenzoyl chloride with phthalazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The presence of chlorine atoms on the phenyl ring makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring.

Scientific Research Applications

2-(3,4-dichlorophenyl)phthalazin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dichlorophenyl)phthalazin-1(2H)-one: shares structural similarities with other phthalazinone derivatives, such as 2-(4-chlorophenyl)phthalazin-1(2H)-one and 2-(3,4-dimethylphenyl)phthalazin-1(2H)-one.

Uniqueness

  • The presence of two chlorine atoms on the phenyl ring distinguishes this compound from its analogs. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-12-6-5-10(7-13(12)16)18-14(19)11-4-2-1-3-9(11)8-17-18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOSWPASZHWQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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